molecular formula C18H16N2O4 B14186665 4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid CAS No. 876162-22-0

4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid

Katalognummer: B14186665
CAS-Nummer: 876162-22-0
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: KCVRFAWIAFSMOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The general protocol for the synthesis includes the following steps:

    Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.

    Nucleophilic Alkylation: The oxadiazole ring is then alkylated with a suitable alkylating agent to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The phenoxy and butanoic acid moieties can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell growth and proliferation, making it effective against cancer cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with cellular processes is well-documented.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid is unique due to its specific structure, which combines the oxadiazole ring with a phenoxy and butanoic acid moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Eigenschaften

CAS-Nummer

876162-22-0

Molekularformel

C18H16N2O4

Molekulargewicht

324.3 g/mol

IUPAC-Name

4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid

InChI

InChI=1S/C18H16N2O4/c21-16(22)11-6-12-23-15-10-5-4-9-14(15)17-19-18(24-20-17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,21,22)

InChI-Schlüssel

KCVRFAWIAFSMOS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.